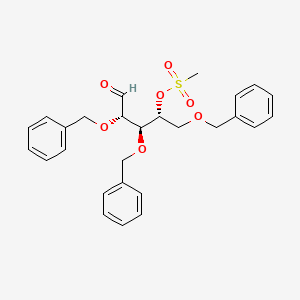
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a methanesulfonate ester. Its stereochemistry is defined by the (2R,3S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using benzyl groups, followed by the introduction of the methanesulfonate ester. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups and methanesulfonate ester play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Carbon-14 containing low molecular weight organic compounds
- Hydrogen peroxide formation during ozonation of olefins and phenol
Uniqueness
What sets (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate apart from similar compounds is its specific stereochemistry and the presence of multiple benzyloxy groups
Eigenschaften
Molekularformel |
C27H30O7S |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
[(2R,3S,4S)-5-oxo-1,3,4-tris(phenylmethoxy)pentan-2-yl] methanesulfonate |
InChI |
InChI=1S/C27H30O7S/c1-35(29,30)34-26(21-31-18-22-11-5-2-6-12-22)27(33-20-24-15-9-4-10-16-24)25(17-28)32-19-23-13-7-3-8-14-23/h2-17,25-27H,18-21H2,1H3/t25-,26-,27+/m1/s1 |
InChI-Schlüssel |
UAFRRAZKMJHVQZ-PFBJBMPXSA-N |
Isomerische SMILES |
CS(=O)(=O)O[C@H](COCC1=CC=CC=C1)[C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CS(=O)(=O)OC(COCC1=CC=CC=C1)C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


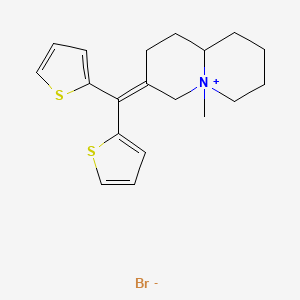
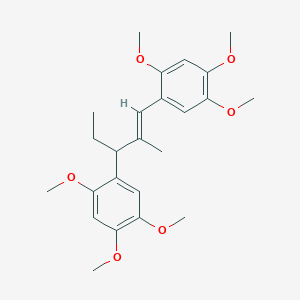
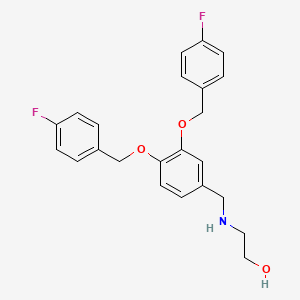
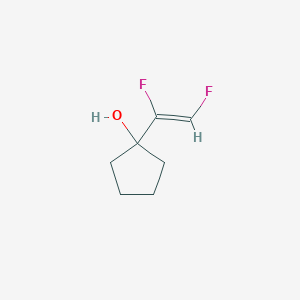


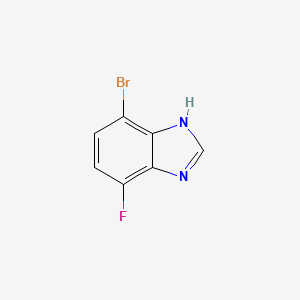
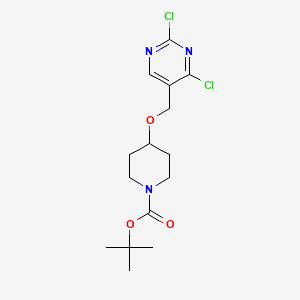
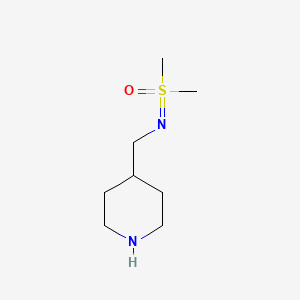
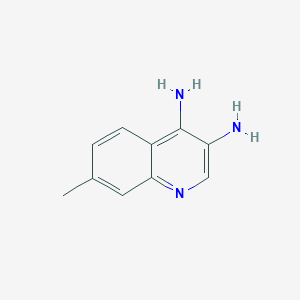



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
